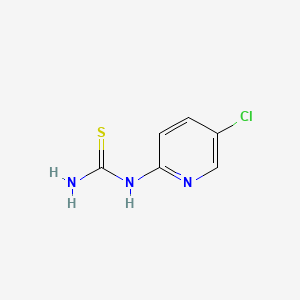

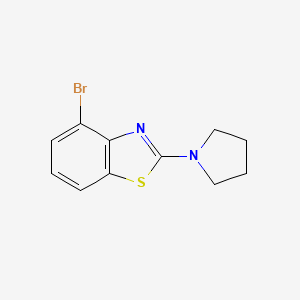

4-(4-Bromophenyl)pyrimidine-2-thiol

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with bromophenyl groups, has been explored in various studies. For instance, the synthesis of oligonucleotides containing derivatives such as 4-thiothymidine (4ST), 5-methyl-2-pyrimidinone-1-beta-D(2'-deoxyriboside) (4HT), and 2-thiothymidine (2ST) has been reported, with methods suitable for incorporation into oligodeoxynucleotides using the cyanoethyl phosphoramidite method . Another study describes a three-step synthesis procedure for 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, highlighting the mild reaction conditions and good yields . Additionally, a rapid synthetic method for 5-(4-bromophenyl)-4,6-dichloropyrimidine has been established, starting from commercially available methyl 2-(4-bromophenyl) acetate, with a total yield of 52.8% .

Molecular Structure Analysis

The molecular structures of synthesized pyrimidine derivatives have been characterized using various analytical techniques. For example, the structure of the synthesized 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine was confirmed by 1H NMR, MS, elemental analysis, and single-crystal X-ray diffraction, which revealed a planar conformation except for the fluorine atoms . The structures of oligonucleotides containing modified bases such as 4ST, 4HT, and 2ST have been determined and discussed, with their reactivity towards NH3 and physical properties like melting temperatures and UV, fluorescence, and circular dichroism spectra also analyzed .

Chemical Reactions Analysis

The chemical reactivity of pyrimidine derivatives has been a focus of several studies. The oligonucleotides containing modified bases like 4ST, 4HT, and 2ST exhibit specific chemical properties, such as reactivity towards NH3, which has been determined and discussed . The combination of the Suzuki–Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen (S_NH) reactions has been shown to be a versatile method for synthesizing substituted pyrimidines, with the structures of intermediate σH-adducts established by X-ray crystallography .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives have been explored in the context of their potential applications. The melting temperatures, UV, fluorescence, and circular dichroism spectra of oligonucleotides containing modified bases have been determined, providing insight into their stability and behavior under various conditions . The planar conformation of certain pyrimidine derivatives, as revealed by X-ray diffraction, suggests potential implications for their intermolecular interactions and biological activity .

科学的研究の応用

1. Antimicrobial Evaluation

- Application Summary: This compound is used in the synthesis of pyrimidin-2-ol/thiol/amine derivatives, which have been evaluated for their in vitro antimicrobial activity .

- Methods of Application: The synthesized pyrimidine derivatives were confirmed by IR, 1H/13C-NMR, Mass spectral studies and evaluated for their in vitro antimicrobial potential against various bacterial strains and fungal strain .

- Results: The synthesized derivatives exhibited good antimicrobial activity. Compounds 2, 5, 10, 11, and 12 were found to be more active than the standard drugs against used bacterial and fungal strains .

2. Neuroprotective and Anti-neuroinflammatory Agents

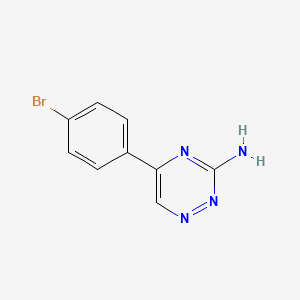

- Application Summary: Triazole-pyrimidine hybrids, which include “4-(4-Bromophenyl)pyrimidine-2-thiol”, have been evaluated for their potential as neuroprotective and anti-neuroinflammatory agents .

- Methods of Application: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

- Results: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Six compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

3. Antimicrobial and Antiproliferative Agents

- Application Summary: N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which include “4-(4-Bromophenyl)pyrimidine-2-thiol”, have been synthesized to study their pharmacological activities as prospective antimicrobial and antiproliferative agents .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: Compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

4. Antimicrobial and Anthelmintic Agents

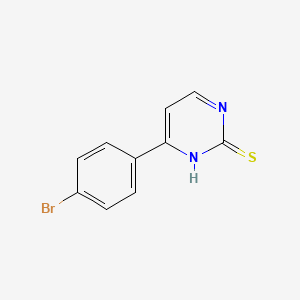

- Application Summary: A new series of 4 (4’-bromophenyl)-6-substituted aryl-1-acetyl pyrimidine-2-thiol derivatives were synthesized for their antimicrobial and anthelmintic activities .

- Methods of Application: The derivatives were synthesized by heating chalcones with thiourea, in the presence of ethanolic potassium hydroxide, followed by treatment with acetyl chloride .

- Results: The results of this application are not available in the source .

5. Antimicrobial Agents

- Application Summary: This compound is used in the synthesis of pyrimidin-2-ol/thiol/amine analogues, which have been evaluated for their in vitro antimicrobial activity .

- Methods of Application: The synthesized pyrimidine derivatives were confirmed by IR, 1H/13C-NMR, Mass spectral studies and evaluated for their in vitro antimicrobial potential against various bacterial strains and fungal strain .

- Results: The synthesized derivatives exhibited good antimicrobial activity. Compounds 2, 5, 10, 11, and 12 were found to be more active than the standard drugs against used bacterial and fungal strains .

6. Antimicrobial and Antiproliferative Agents

- Application Summary: N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which include “4-(4-Bromophenyl)pyrimidine-2-thiol”, have been synthesized to study their pharmacological activities as prospective antimicrobial and antiproliferative agents .

- Methods of Application: The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

- Results: Compounds d1, d2, and d3 have promising antimicrobial activity. Compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

将来の方向性

While the specific future directions for “4-(4-Bromophenyl)pyrimidine-2-thiol” are not explicitly mentioned in the search results, it’s worth noting that there is ongoing research into the development of new pyrimidines as anti-inflammatory agents . This suggests that “4-(4-Bromophenyl)pyrimidine-2-thiol” and similar compounds may have potential applications in the development of new anti-inflammatory drugs.

特性

IUPAC Name |

6-(4-bromophenyl)-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2S/c11-8-3-1-7(2-4-8)9-5-6-12-10(14)13-9/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHVNHFKKQMINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NC(=S)N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426902 | |

| Record name | 4-(4-bromophenyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromophenyl)pyrimidine-2-thiol | |

CAS RN |

832741-25-0 | |

| Record name | 4-(4-bromophenyl)pyrimidine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-BROMOPHENYL)-2-PYRIMIDINETHIOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)

![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)

![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)